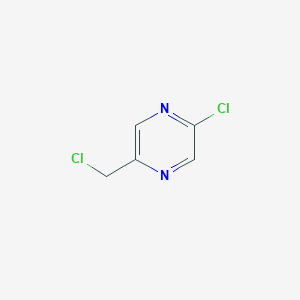

2-Chloro-5-(chloromethyl)pyrazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazine derivatives, including 2-Chloro-5-(chloromethyl)pyrazine, often involves reactions under standard Sonogashira conditions, utilizing 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes. This process yields a variety of 2,5-di(aryleneethynyl)pyrazine derivatives with different substituents, indicating the versatility of the pyrazine core for functionalization (Zhao et al., 2004). Another synthetic pathway involves the reaction of 2,5-bis(chloromethyl)pyrazine with sodium alkoxide, leading to unexpected products due to the unique reactivity of the pyrazine ring under basic conditions (Eda et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including 2-Chloro-5-(chloromethyl)pyrazine, is characterized by the orientation of substituents around the pyrazine ring. X-ray diffraction studies have been used to confirm the structure of similar compounds, revealing how substituents influence the overall molecular geometry and the electronic properties of the pyrazine core. The planarity and electronic delocalization within the pyrazine ring play a critical role in determining the compound's reactivity and interaction with other molecules (Mørkved et al., 2007).

Chemical Reactions and Properties

Pyrazine derivatives, including 2-Chloro-5-(chloromethyl)pyrazine, undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, reactions with sodium alkoxide result in pyrazine acetals, demonstrating the nucleophilic substitution capabilities of the pyrazine ring. The presence of chloromethyl groups significantly influences the reaction pathways and products obtained, showcasing the chemical versatility of these compounds (Eda et al., 2008).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

It's used for its properties in inhibiting corrosion, as detailed in the study "Theoretical evaluation of corrosion inhibition performance of some pyrazine derivatives" (Obot & Gasem, 2014).

Chemical Research

This compound is involved in the preparation of 5-chloropyrido[3,4-b]pyrazines, which are significant in chemical research. This application is discussed in "Pyrido[3,4-b]pyrazines. A new application of 2-chloro-3,4-diaminopyridine" (Mederski et al., 2003).

Structure Studies in Complexes

It forms complexes with cadmium(II) halides, aiding in structural studies of these complexes as noted in "Cadmium(II) halide complexes of pyrazine" (Bailey & Pennington, 1997).

DNA Binding Studies

2-chloro-3-hydrazinopyrazine (2Cl3HP), a related compound, shows high affinity to DNA and is non-toxic to human dermal keratinocytes, suggesting potential clinical applications. This is explored in "Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties" (Mech-Warda et al., 2022).

Antimicrobial Activity

Various derivatives of 2-Chloro-5-(chloromethyl)pyrazine exhibit good antibacterial activity, particularly against Bacillus cereus and Staphylococcus aureus, as shown in the study "Cyclocondensation, Characterization and Antibacterial Activities of Novel 5-Chloro-1HIndole-2,3-Dione Derivatives" (Tribak et al., 2018).

Antiviral and Antimycobacterial Properties

The compound exhibits moderate in vitro antiviral activity and antimycobacterial properties, as evidenced by the studies "Spectroscopic, quantum chemical studies, Fukui functions, in vitro antiviral activity and molecular docking of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide" (Sebastian et al., 2016) and "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides" (Zítko et al., 2013).

Optoelectronic Applications

The 1,7-derivatives of dipyrrolopyrazine may hold promise for optoelectronic applications, as suggested in "Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties" (Meti et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-5-(chloromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDANOIXIDZPEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618137 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(chloromethyl)pyrazine | |

CAS RN |

105985-21-5 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)